molecular formula C20H34 B1241032 Beyerane

Beyerane

Cat. No.: B1241032
M. Wt: 274.5 g/mol
InChI Key: YCKKQNLYSGRKQV-LHDHZVESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beyerane is a terpenoid fundamental parent and a diterpene.

Scientific Research Applications

1. Mechanism-Based Inhibitors and Probing Diterpene Synthase Activity

Beyerane derivatives, such as 16-Aza-ent-beyerane, have been found to inhibit recombinant ent-kaurene synthase from Arabidopsis thaliana, a key enzyme in gibberellin biosynthesis in plants. These compounds offer potential applications as active site probes for various ent-diterpene cyclases and as novel, selective inhibitors of gibberellin biosynthesis in plants (Roy et al., 2007).

2. Building Blocks in Supramolecular Chemistry and Organocatalysis

This compound-based compounds are utilized in supramolecular chemistry and organocatalysis. For instance, conjugates containing ent-beyerane carbocyclic frameworks are prepared for applications in these fields. These compounds' unique structural features make them valuable for diverse synthetic applications (Mal'shakova et al., 2009).

3. Biochemical Transformations and Biological Activities

Microbial transformations of this compound-type diterpenes have been studied for producing metabolites with potential biological activities. For example, the filamentous fungus Cunninghamella echinulata has been used to yield metabolites from this compound diterpenes, which were evaluated for their α-glucosidase inhibitory, neurotrophic, anti-inflammatory, and phytotoxic activities. Some of these compounds displayed significant biological effects, such as promoting neurite-outgrowth in cells (Gao et al., 2020).

4. Asymmetric Synthesis and Catalysis

Chiral multifunctional thioureas bearing a this compound scaffold have been synthesized and used in asymmetric Michael additions, showcasing the utility of this compound derivatives in asymmetric synthesis and catalysis. These compounds have been effective in producing adducts with high yields and excellent enantioselectivities, highlighting their potential in large-scale synthetic applications (Ma et al., 2011).

5. Diterpenoid Synthesis and Structural Studies

Efforts in synthesizing macrocycles with ent-beyerane skeletons have been undertaken to understand the molecular structures and potential applications of these compounds. X-ray crystallography and other analytical techniques have been employed to elucidate the structures of these complex molecules (Garifullin et al., 2011).

Properties

Molecular Formula

C20H34

Molecular Weight

274.5 g/mol

IUPAC Name

(1S,4R,9R,10R,13R)-5,5,9,13-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane

InChI

InChI=1S/C20H34/c1-17(2)8-5-9-19(4)15(17)7-11-20-13-12-18(3,14-20)10-6-16(19)20/h15-16H,5-14H2,1-4H3/t15-,16+,18-,19-,20+/m1/s1

InChI Key

YCKKQNLYSGRKQV-LHDHZVESSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@@]4(CCCC([C@H]4CC[C@@]3(C1)CC2)(C)C)C

SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)(CC4)C)C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)(CC4)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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